Lutetium oxide (Lu2O3)

Scintillator Stopping Power PET

Lutetium oxide (Lu₂O₃, CAS 12032-20-1) is the heaviest cubic rare‑earth sesquioxide, crystallising in the C‑type bixbyite structure with a density of 9.42 g cm⁻³ and a melting point of ~2490 °C. Its combination of a high effective atomic number (Zeff ≈ 68), a direct wide band‑gap (5.2–5.5 eV), moderate dielectric constant (κ ≈ 12.5), and excellent thermal stability makes it a critical host material for high‑energy‑physics scintillators, high‑power solid‑state lasers, and advanced high‑κ gate dielectrics.

Molecular Formula Lu2O3
Molecular Weight 397.932 g/mol
CAS No. 12032-20-1
Cat. No. B082310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium oxide (Lu2O3)
CAS12032-20-1
Molecular FormulaLu2O3
Molecular Weight397.932 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Lu+3].[Lu+3]
InChIInChI=1S/2Lu.3O/q2*+3;3*-2
InChIKeyUGBIHFMRUDAMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium Oxide (Lu₂O₃) – Key Physical Properties and Industrial Position for Scientific Procurement


Lutetium oxide (Lu₂O₃, CAS 12032-20-1) is the heaviest cubic rare‑earth sesquioxide, crystallising in the C‑type bixbyite structure with a density of 9.42 g cm⁻³ and a melting point of ~2490 °C . Its combination of a high effective atomic number (Zeff ≈ 68), a direct wide band‑gap (5.2–5.5 eV), moderate dielectric constant (κ ≈ 12.5), and excellent thermal stability makes it a critical host material for high‑energy‑physics scintillators, high‑power solid‑state lasers, and advanced high‑κ gate dielectrics [1]. The following guide provides comparator‑based, quantitative differentiation that directly informs scientific selection and procurement decisions.

Why Lu₂O₃ Cannot Be Replaced by Cheaper Rare‑Earth Oxides in Performance‑Critical Applications


Within the sesquioxide family (RE₂O₃, RE = Sc, Y, La–Lu), small changes in the rare‑earth cation radius drive large differences in density, effective atomic number, phonon energy, thermal conductivity, and hygroscopicity [1]. Compounding these intrinsic differences, dopant–host interactions vary strongly: for example, Yb³⁺‑doped Lu₂O₃ retains nearly its full undoped thermal conductivity, while identically doped Y₂O₃ loses >50 % of its heat‑transport capacity [2]. Consequently, substituting Lu₂O₃ with Y₂O₃, Sc₂O₃, or even Yb₂O₃ without rigorous re‑validation leads to quantifiable performance deficits in stopping power, thermal management, or dielectric stability. The evidence below quantifies these margins.

Quantitative Comparator Evidence for Lu₂O₃ in Scientific Procurement Decisions


Gamma‑Ray Stopping Power of Lu₂O₃:La Compared with LYSO

Lu₂O₃:La ceramic scintillator achieves a density of 9.4 g cm⁻³ and an effective atomic number of 68, directly compared with the widely used lutetium (yttrium) oxyorthosilicate LYSO [1]. The higher density and Zeff provide superior photoelectric absorption, quantified as the photoelectric ratio [1].

Scintillator Stopping Power PET

Thermal Conductivity Retention in Yb‑Doped Lu₂O₃ vs. Y₂O₃ for High‑Power Laser Hosts

Among the cubic sesquioxides, Lu₂O₃ is uniquely capable of accepting high Yb³⁺ doping concentrations (up to ~10 at. %) with minimal degradation of thermal conductivity [1][2]. Direct measurements on ceramic Yb:Y₂O₃ show a drop to 5.3–6.3 W m⁻¹ K⁻¹, whereas Yb:Lu₂O₃ retains 12 W m⁻¹ K⁻¹ at comparable Yb‑ion densities [2][3].

Laser Host Thermal Management Sesquioxide

Gamma‑Ray Spectroscopic Performance: Lu₂O₃:La vs. LSO:Ce

Lu₂O₃:La ceramic scintillator delivers an energy resolution of 5.3 % at 662 keV, significantly better than the 8–12 % typical for state‑of‑the‑art LSO:Ce single crystals, while still providing a competitive light yield of 20 000 ph MeV⁻¹ [1][2]. The dominant decay components are 530 ns and 1230 ns, making it slower than LSO:Ce (~40 ns) but acceptable for many radiography and PET applications where energy resolution is paramount [1].

Energy Resolution Gamma Spectroscopy Scintillator

Hygroscopicity and Dielectric Trade‑Off: Lu₂O₃ vs. La₂O₃ for High‑κ Gate Dielectrics

In the rare‑earth oxide series, La₂O₃ offers the highest dielectric constant (κ ≈ 27) but is extremely hygroscopic and reactive with Si, causing severe integration problems [1][2]. Lu₂O₃, with its completely filled 4f shell, provides a moderate κ of 12.5 while being the least hygroscopic member of the series and showing superior thermal stability on silicon [1][2]. This makes Lu₂O₃ the preferred choice when process robustness and long‑term reliability outweigh the need for maximum capacitance density.

High‑κ Dielectric Gate Oxide CMOS

Procurement‑Relevant Application Scenarios for Lu₂O₃ Based on Quantitative Differentiation


High‑Resolution Brain PET Detectors Requiring Maximum Stopping Power

Teams developing clinical or preclinical PET scanners with sub‑millimetre spatial resolution should select Lu₂O₃:La ceramic pixels over LYSO when the design requires pixel widths ≤ 1 mm. The 31 % higher density (9.4 vs. 7.2 g cm⁻³) enables equivalent photoelectric sensitivity in a 30 % thinner crystal, reducing inter‑pixel scatter and parallax errors [1]. The measured energy resolution of 5.3 % at 662 keV further improves scatter rejection in multi‑ring geometries [2].

High‑Average‑Power Yb‑Doped Thin‑Disk and Slab Lasers

When scaling Yb‑doped solid‑state lasers to hundreds of watts average power, Lu₂O₃ is the preferred host over Y₂O₃ because its thermal conductivity remains at 12 W m⁻¹ K⁻¹ even at Yb doping levels of 5–10 at. %, whereas Y₂O₃ drops below 6 W m⁻¹ K⁻¹ [1][2]. This difference directly reduces thermal lens strength and depolarisation loss, enabling simpler resonator designs and higher beam quality without cryogenic cooling.

Gamma‑Ray Spectroscopy for Nuclear Safeguards and Security

For handheld radioisotope identifiers and portal monitors where isotope discrimination is critical, Lu₂O₃:La ceramics provide an energy resolution of 5.3 % at 662 keV, a level approaching that of LaBr₃:Ce but without the hygroscopicity and self‑activity drawbacks [1]. The higher effective atomic number (Zeff = 68) also yields a more compact detector volume than equivalent LSO:Ce or NaI:Tl alternatives.

Robust High‑κ Gate Dielectric Layers for Advanced CMOS Integration

Process engineers evaluating alternative gate oxides for sub‑10 nm nodes should consider Lu₂O₃ when moisture‑resistance and thermal budget are more critical than achieving the highest possible capacitance density. Lu₂O₃ (κ = 12.5) maintains a clean interface with Si without the rapid hydroxide formation that plagues La₂O₃ (κ = 27), thereby eliminating the need for a dual‑layer cap and simplifying the ALD process flow [1].

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